Product packaging for 4-ISOPROPYLSULFAMYL-ACETOPHENONE(Cat. No.:CAS No. 778592-00-0)

4-ISOPROPYLSULFAMYL-ACETOPHENONE

Cat. No.: B3394732
CAS No.: 778592-00-0
M. Wt: 241.31 g/mol
InChI Key: OSWZRYHETGPONC-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide and Acetophenone (B1666503) Chemistry

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR₂, is a cornerstone of medicinal chemistry. wikipedia.org Sulfonamides are found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. wikipedia.org Their prevalence stems from their ability to mimic p-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis, leading to the antibacterial effects of sulfa drugs. imgroupofresearchers.com Beyond their antimicrobial properties, sulfonamides are recognized for their diverse biological activities, which also include anti-inflammatory, anti-cancer, and hypoglycemic effects. imgroupofresearchers.comresearchgate.net The sulfonamide group is generally unreactive and contributes to the crystallinity of molecules, a useful property for the purification and identification of organic compounds. wikipedia.org

The acetophenone moiety, an acetyl group attached to a benzene (B151609) ring, is a versatile building block in organic synthesis. studyraid.com Its ketone group and aromatic ring offer multiple sites for chemical modification, making it a valuable precursor for a wide range of more complex molecules. studyraid.comnih.gov Acetophenone derivatives are integral to the synthesis of various pharmaceuticals and are found in compounds with applications in materials science, such as in the production of photoresist materials. studyraid.comstudyraid.com

Historical Perspective of Related Sulfonamide and Acetophenone Derivatives in Chemical Synthesis

The journey of sulfonamides in science began with the discovery of the antibacterial properties of Prontosil in the 1930s, a breakthrough that earned Gerhard Domagk a Nobel Prize and ushered in the era of sulfa drugs. wikipedia.orgimgroupofresearchers.com This discovery spurred extensive research into sulfonamide derivatives, leading to the development of a vast library of compounds with a broad spectrum of pharmacological activities. nih.gov

The synthesis of acetophenone was first reported in 1857. nih.gov However, its industrial-scale synthesis via the Friedel–Crafts reaction of benzene and acetic anhydride (B1165640) was not realized until 1925. nih.gov Since then, acetophenone and its derivatives have become fundamental starting materials in the synthesis of numerous compounds, including agrochemicals and pharmaceuticals. nih.govgoogle.com The Fries rearrangement of aryl esters provides an important route to hydroxy aryl ketones, which are valuable intermediates. scribd.com

Significance of the Isopropylsulfamyl and Acetophenone Moieties in Molecular Design

The specific combination of the isopropylsulfamyl and acetophenone groups in 4-Isopropylsulfamyl-Acetophenone is significant for molecular design. The isopropyl group (-CH(CH₃)₂) attached to the sulfonamide nitrogen can influence the compound's lipophilicity and steric profile. This, in turn, can affect its solubility, membrane permeability, and interaction with biological targets. nih.gov The sulfonamide linkage itself provides a rigid and polar element to the molecular structure. wikipedia.org

The strategic placement of these moieties allows for the fine-tuning of a molecule's physicochemical properties, which is a key principle in drug discovery and materials science. nih.gov By modifying either the isopropyl group, the substitution pattern on the acetophenone ring, or the nature of the linkage between them, chemists can systematically explore the structure-activity relationships of this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3S B3394732 4-ISOPROPYLSULFAMYL-ACETOPHENONE CAS No. 778592-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8(2)12-16(14,15)11-6-4-10(5-7-11)9(3)13/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWZRYHETGPONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427450
Record name 4-Acetyl-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778592-00-0
Record name 4-Acetyl-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Isopropylsulfamyl Acetophenone

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 4-isopropylsulfamyl-acetophenone (I) provides a logical framework for devising its synthesis. The primary disconnection points are the carbon-sulfur (C-S) bond of the sulfonyl group to the aromatic ring and the nitrogen-sulfur (N-S) bond of the sulfonamide.

Disconnection Approach A: C-S Bond Cleavage

This approach involves the disconnection of the bond between the phenyl ring and the sulfur atom. This leads to two key synthons: a 4-acetylphenyl anion equivalent and an isopropylsulfamyl electrophile. In a synthetic sense, this translates to a Friedel-Crafts type reaction where acetophenone (B1666503) is the starting material and a suitable isopropylsulfamylating agent is used.

Disconnection Approach B: N-S Bond Cleavage

A more common and practical disconnection involves breaking the N-S bond of the sulfonamide. This leads to two precursor molecules: 4-acetylbenzenesulfonyl chloride (II) and isopropylamine (B41738) (III). This is a highly convergent approach as both precursors are either commercially available or can be readily synthesized. The forward synthesis would then involve the reaction of the sulfonyl chloride with the amine.

A further disconnection of 4-acetylbenzenesulfonyl chloride (II) via cleavage of the C-S bond points to acetophenone as a starting material, which would need to undergo a chlorosulfonylation reaction.

Direct Synthesis Routes for the Isopropylsulfamyl Group Introduction

Direct synthesis methods aim to introduce the entire isopropylsulfamyl group or construct it directly on an acetophenone-derived precursor in a single or a few steps.

Sulfonylation Reactions on Acetophenone Precursors

One direct approach involves the electrophilic substitution of acetophenone with a reagent containing the pre-formed isopropylsulfamyl moiety. This, however, is less common due to the potential for multiple isomers and the challenge of preparing a suitable and reactive N-isopropylsulfamoylating agent.

A more feasible "direct" route in a broader sense involves a two-step sequence starting from acetophenone. The first step is the chlorosulfonylation of acetophenone. This reaction is typically carried out using chlorosulfonic acid. The acetyl group is a meta-director; however, due to steric hindrance and the para-activating nature of the alkyl group in a Friedel-Crafts context, the reaction can be directed to yield the para-substituted product, 4-acetylbenzenesulfonyl chloride (II). It is important to control the reaction conditions to avoid side reactions.

Amination Approaches to Sulfonyl Chlorides

This method is a cornerstone for the synthesis of sulfonamides. Following the synthesis of 4-acetylbenzenesulfonyl chloride (II) from acetophenone, the subsequent step is its reaction with isopropylamine (III). This is a nucleophilic substitution reaction at the sulfonyl group, where the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine or an excess of isopropylamine can serve this purpose.

Derivatization Pathways from 4-Aminosulfonylacetophenone

An alternative strategy involves starting from a pre-existing sulfonamide and modifying the substituent on the nitrogen atom. In this case, 4-aminosulfonylacetophenone (IV), also known as 4-acetylbenzenesulfonamide, serves as a key intermediate.

Reactions with Isopropylamine or its Equivalents

While direct N-alkylation of a primary sulfonamide can be challenging, it is a conceivable pathway. The reaction of 4-aminosulfonylacetophenone (IV) with an isopropylating agent, such as isopropyl bromide or iodide, under basic conditions could potentially yield the desired product. However, issues with over-alkylation and the relatively low nucleophilicity of the sulfonamide nitrogen can complicate this approach.

A more effective method would be a reductive amination. This would involve the reaction of 4-aminosulfonylacetophenone (IV) with acetone (B3395972) in the presence of a reducing agent to form the N-isopropyl group.

Green Chemistry Approaches in 4-(Isopropylsulfamoyl)acetophenone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 4-(isopropylsulfamoyl)acetophenone, these principles are applied to key transformations, such as the formation of the sulfonamide bond and the introduction of the acetyl group. Key strategies include the use of alternative energy sources, solvent-free reaction conditions, and the development of highly efficient catalytic systems. These approaches not only minimize the environmental impact but can also lead to improved yields, shorter reaction times, and simplified purification procedures. Research into green methodologies for sulfonamide synthesis, in general, provides a strong foundation for developing a sustainable route to 4-(isopropylsulfamoyl)acetophenone.

Solvent-Free Synthesis

A primary objective of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or "neat," reaction conditions represent a significant step towards this goal.

One promising technique is the use of ultrasound irradiation in the absence of a solvent. For instance, a facile and versatile method for the acylation of structurally diverse amines and sulfonamides has been reported using ultrasonic irradiation under catalyst-free and solvent-free conditions. orientjchem.org This method offers several advantages, including simple work-up procedures, short reaction times, and high yields. The activation in this method is achieved through acoustic cavitation, which can provide the high energy required for the chemical reaction without bulk heating. orientjchem.org

Another solvent-free approach involves grinding or ball-milling. Solid-phase grinding has been shown to be effective for reactions like deacetylation, a potential step in related syntheses, resulting in high degrees of deacetylation without the need for a solvent. aip.org Similarly, the synthesis of N-alkyl and N-arylsulfonamides has been achieved by the solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature, demonstrating the feasibility of forming the crucial sulfonamide bond under neat conditions. sci-hub.se The only byproduct in some solvent-free systems, such as the reaction of a sulfonyl chloride with a silane, can be a volatile compound like trimethylsilyl (B98337) chloride, which can be easily removed by distillation. sci-hub.se

These solvent-free methods present a viable green alternative to traditional synthesis, minimizing waste and avoiding the hazards associated with organic solvents.

Catalytic Methodologies

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations with reduced energy consumption and waste generation. For the synthesis of 4-(isopropylsulfamoyl)acetophenone, catalytic methods are particularly relevant for the amidation step, which forms the sulfonamide linkage.

Microwave-Assisted Catalysis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. A copper-catalyzed synthesis of sulfonamides from sodium sulfinates and amines has been developed under microwave irradiation in an aqueous medium. tandfonline.com This method avoids the use of oxidants, ligands, and bases, making it a cleaner and more efficient process. tandfonline.com The superior thermal effect of microwaves in sulfur chemistry is attributed to the ability of organosulfur compounds to efficiently convert electrical energy into thermal energy. tandfonline.com

Another innovative microwave-assisted approach allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, bypassing the need to isolate potentially unstable sulfonyl chloride intermediates. organic-chemistry.orgacs.orgresearchgate.net This process uses 2,4,6-trichloro- organic-chemistry.orgacs.orgresearchgate.net-triazine (TCT) as an activating agent and demonstrates good functional group tolerance and high yields. organic-chemistry.orgacs.orgresearchgate.net

Table 1: Comparison of Catalytic Methods for Sulfonamide Synthesis

Catalyst/MethodStarting MaterialsReaction ConditionsKey Advantages
CuBr₂ / MicrowaveSodium sulfinates, AminesAcetonitrile:water, 120°C, 10-15 minFast, high yield, no oxidant/ligand/base needed, aqueous media. tandfonline.com
TCT / MicrowaveSulfonic acids, AminesTwo-step microwave irradiation (80°C and 50°C)Avoids isolation of sulfonyl chlorides, high purity, good functional tolerance. organic-chemistry.orgacs.orgresearchgate.net
Natural Natrolite Nanozeolite / UltrasoundSulfonyl chlorides, AminesRoom temperature, green solventMild conditions, high yields, reusable catalyst, short reaction time. nih.gov
Palladium/Phosphine ComplexAryl sulfamates, N-nucleophilestBuOH:H₂OBroad substrate scope including various amines, high conversions. acs.org
1-Hydroxybenzotriazole (B26582) (HOBt) / Silicon additivesSulfonyl fluorides, AminesRoom temperatureBroad spectrum, efficient for sterically hindered substrates, low catalyst loading. chemrxiv.orgnih.gov

Ultrasound-Assisted Catalysis

Ultrasound irradiation can also be combined with catalysis to create highly efficient and green synthetic protocols. The N-sulfonylation of amines has been successfully carried out using a natural and reusable Natrolite nanozeolite catalyst under ultrasound irradiation at room temperature. nih.gov This method boasts several advantages, including the use of a green solvent, mild and clean conditions, high purity and yields, and a significant reduction in reaction time and waste generation. nih.gov The catalyst can also be recovered and reused multiple times without a significant loss of activity. nih.gov Similarly, aryl sulfonamides have been synthesized in high yields using ultrasound-assisted condensation in the presence of a ferric chloride-bentonite catalyst. researchgate.net

Metal and Organocatalysis

The development of novel catalysts for the amidation of sulfonyl derivatives is an active area of research. A palladium-based catalyst has been shown to be effective for the amination of aryl sulfamates with a broad range of nitrogen nucleophiles, including various types of amines and amides. acs.org This protocol's use of a mixture of polar protic solvents was crucial for achieving high conversions. acs.org

In the realm of organocatalysis, 1-hydroxybenzotriazole (HOBt) has been identified as an outstanding nucleophilic catalyst for activating the S(VI)-F bond in sulfonyl fluorides, enabling a broad-spectrum catalytic amidation. chemrxiv.orgnih.gov This method is particularly effective for sterically hindered substrates and requires very low catalyst loading, even on a multidecagram scale. chemrxiv.orgnih.gov Such catalytic systems, which operate under mild conditions and with high efficiency, are prime candidates for developing a truly green synthesis of 4-(isopropylsulfamoyl)acetophenone.

Spectroscopic and Advanced Structural Elucidation of 4 Isopropylsulfamyl Acetophenone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-isopropylsulfamyl-acetophenone is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would be characterized by a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring, appearing as two sets of doublets. The acetyl group's methyl protons would present as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group. The isopropyl group would produce a classic septet for the single methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, which in turn would appear as a doublet. The sulfonamide (NH) proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (H-2, H-6)~8.0Doublet (d)~8.52H
Aromatic (H-3, H-5)~7.9Doublet (d)~8.52H
NH (Sulfonamide)Variable (e.g., ~7.0-9.0)Broad Singlet (br s)-1H
CH (Isopropyl)~3.2Septet (sept)~6.91H
CH₃ (Acetyl)~2.6Singlet (s)-3H
CH₃ (Isopropyl)~1.2Doublet (d)~6.96H

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct signals are anticipated. The carbonyl carbon of the acetyl group is expected at the most downfield position, typically around 197 ppm. The aromatic carbons will appear between 120-150 ppm, with their exact shifts influenced by the electron-withdrawing acetyl and sulfonyl groups. The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~197.5
C-4 (Aromatic)~144.0
C-1 (Aromatic)~138.0
C-2, C-6 (Aromatic)~129.0
C-3, C-5 (Aromatic)~127.5
CH (Isopropyl)~50.0
CH₃ (Acetyl)~26.8
CH₃ (Isopropyl)~23.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Key expected correlations for this compound would be a cross-peak between the aromatic protons on adjacent carbons (H-2/H-3 and H-5/H-6) and a strong cross-peak between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to their directly attached carbons, providing definitive C-H one-bond correlations. columbia.edu For the target molecule, HSQC would link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C spectrum, for example, confirming that the singlet at ~2.6 ppm corresponds to the acetyl carbon at ~26.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. columbia.edu Key HMBC correlations would include:

The acetyl protons (~2.6 ppm) showing a correlation to the carbonyl carbon (~197.5 ppm) and the aromatic C-1 carbon (~138.0 ppm).

The aromatic protons showing correlations to neighboring and ipso-carbons, confirming the substitution pattern.

The isopropyl methine proton (~3.2 ppm) showing a correlation to the isopropyl methyl carbons (~23.0 ppm).

The NH proton showing a crucial correlation to the C-4 carbon of the aromatic ring, unequivocally linking the sulfonamide group to the phenyl ring at the correct position.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS precisely measures the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₅NO₃S), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Mass of [M+H]⁺ : 242.0845

Elemental Formula : C₁₁H₁₆NO₃S⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of this compound is expected to follow pathways characteristic of both acetophenones and aromatic sulfonamides. nih.govresearchgate.netasdlib.org

A primary and highly characteristic fragmentation of acetophenone (B1666503) derivatives is the loss of the acetyl methyl group as a radical (•CH₃), leading to the formation of a stable benzoyl cation. asdlib.orgmsu.edu Aromatic sulfonamides commonly undergo fragmentation involving the cleavage of the S-N and C-S bonds. A notable pathway is the neutral loss of sulfur dioxide (SO₂), which is a diagnostic fragmentation for sulfonamides. nih.govresearchgate.net

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

Predicted m/zProposed Fragment Structure / Neutral Loss
227.0609[M+H - CH₃]⁺ (Loss of methyl radical from acetyl group)
178.0216[M+H - SO₂]⁺ (Loss of sulfur dioxide)
156.0757[H₂N-C₆H₄-C(O)CH₃]⁺ (Formation of 4-aminoacetophenone cation)
135.0441[C₈H₇O]⁺ (Formation of acetylphenyl cation after loss of isopropylsulfonamide)
107.0128[SO₂NHCH(CH₃)₂]⁺ (Isopropylsulfonamide cation)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, IR spectroscopy would be crucial for confirming the presence of its key structural features: the ketone carbonyl group, the sulfonamide group, the isopropyl substituent, and the aromatic ring.

While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on established correlation tables and data from similar molecules. For instance, the IR spectrum of acetophenone typically shows a strong carbonyl (C=O) stretching vibration in the range of 1685 cm⁻¹ docbrown.info. Similarly, sulfonamides exhibit characteristic absorptions for the S=O and S-N bonds.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch~1685
Sulfonamide (SO₂)Asymmetric Stretch~1350-1315
Sulfonamide (SO₂)Symmetric Stretch~1160-1140
N-H (secondary sulfonamide)Stretch~3300-3200
Aromatic C-HStretch~3100-3000
Aromatic C=CStretch~1600-1450
Aliphatic C-H (isopropyl)Stretch~2970-2870

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrational modes that result in a change in the polarizability of the molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the benzene ring and the sulfur-containing functional group. A study on 4'-fluoroacetophenone (B120862) highlighted the use of Raman spectroscopy to investigate intermolecular interactions through the analysis of the carbonyl stretching mode researchgate.net. In the case of glycosaminoglycans, Raman spectroscopy has been used to identify vibrations of sulfate (B86663) groups and the N-acetyl group nih.gov.

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingRing Breathing Mode~1000
Aromatic C-HIn-plane Bend~1050-1000
Carbonyl (C=O)Stretch~1685
Sulfonyl (S=O)Symmetric Stretch~1160-1140

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Although no crystal structure has been reported for this compound, studies on analogous sulfonamide derivatives offer insights into the likely structural features. For example, the crystal structures of various N-substituted benzenesulfonamides have been determined, revealing details about their molecular geometry and intermolecular interactions mdpi.comnsf.govnsf.govnih.govnih.gov.

Crystal Packing and Intermolecular Interactions in the Solid State

The analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings.

In many sulfonamide crystal structures, hydrogen bonding involving the sulfonamide N-H proton and the sulfonyl oxygen atoms plays a crucial role in the formation of supramolecular assemblies researchgate.netnsf.gov. For instance, in N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, N-H···O hydrogen bonds link the molecules into chains researchgate.net. It would be anticipated that similar hydrogen bonding motifs would be present in the crystal structure of this compound, likely involving the N-H of the sulfonamide and the oxygen atoms of the sulfonyl or acetyl groups.

Conformational Analysis from X-ray Data

X-ray diffraction data would allow for a detailed conformational analysis of this compound. This includes determining the torsion angles between the phenyl ring and the sulfonamide group, as well as the orientation of the isopropyl group.

Studies on related sulfonamides have shown that the sulfonamide group can adopt various conformations relative to the aromatic ring. For example, in the crystal structure of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the sulfonamido group is twisted out of the plane of the acetophenone scaffold researchgate.net. A similar non-planar conformation would be expected for this compound, influenced by the steric bulk of the isopropyl group. The conformation around the S-N bond is also of interest, with related structures showing both gauche and trans arrangements relative to the S=O bonds mdpi.com.

Computational and Theoretical Chemistry Investigations of 4 Isopropylsulfamyl Acetophenone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-isopropylsulfamyl-acetophenone, these calculations reveal details about its electronic structure and how this influences its physical and chemical characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of molecules. stackexchange.commdpi.comresearchgate.netacs.org By approximating the electron density, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of a molecule. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find its lowest energy structure. tandfonline.com

The geometry optimization process involves iterative calculations that adjust the positions of the atoms until a minimum on the potential energy surface is located. stackexchange.com The resulting optimized structure provides a three-dimensional representation of the molecule in its most stable state.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.39 Å
C-S~1.77 Å
S=O~1.43 Å
S-N~1.63 Å
C=O (acetyl)~1.23 Å
Bond AngleC-S-N~107°
O-S-O~120°
C-C=O (acetyl)~120°
Dihedral AngleC-S-N-CVaries with conformation

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. columbia.edu These methods are particularly useful for studying the conformational isomers of flexible molecules like this compound. columbia.eduacs.orgmdpi.comresearchgate.netacs.org The molecule's flexibility arises from the rotation around several single bonds, such as the C-S and S-N bonds.

By performing a systematic scan of the potential energy surface as a function of key dihedral angles, ab initio calculations can identify various stable conformers and the energy barriers between them. This provides a detailed picture of the molecule's conformational landscape.

Table 2: Relative Energies of Predicted Conformational Isomers of this compound

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)
1 (Global Minimum)~180° (anti-periplanar)0.00
2~60° (gauche)1.5 - 2.5
3~-60° (gauche)1.5 - 2.5

Note: The relative energies indicate the stability of different conformers, with lower values representing more stable structures.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. tandfonline.comnih.govresearchgate.netnih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or at various temperatures. acs.org

These simulations can identify the most populated conformational states and the transitions between them, providing a more complete understanding of the molecule's flexibility than static quantum chemical calculations alone. nih.gov The results of MD simulations are often visualized as a conformational landscape, which maps the probability of finding the molecule in a particular conformation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. tandfonline.comnih.govresearchgate.netmdpi.com The analysis of these orbitals is crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the sulfamyl group, while the LUMO is often centered on the electron-withdrawing acetyl group.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.5 to 5.5

Note: These values are approximations and depend on the level of theory and basis set used in the calculation.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. ucsb.educhemrxiv.orgacs.orgresearchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfamyl and acetyl groups, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atoms of the isopropyl group and the aromatic ring would exhibit positive potential. This analysis is valuable in understanding intermolecular interactions, such as hydrogen bonding. acs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. nih.govnih.govresearchgate.netacs.orgnih.govnyu.eduacs.orgacs.orgacs.orgarxiv.org

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govacs.orgnyu.edu These predictions are highly valuable for assigning the peaks in an experimental NMR spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. nih.govresearchgate.netacs.orgacs.orgarxiv.org The predicted infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecule's structure.

Table 4: Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value (if available)
1H NMR (ppm)
Aromatic Protons7.5 - 8.2Correlates with experimental data
CH (isopropyl)3.0 - 3.5Correlates with experimental data
CH3 (acetyl)~2.6Correlates with experimental data
CH3 (isopropyl)~1.2Correlates with experimental data
13C NMR (ppm)
C=O (acetyl)~197Correlates with experimental data
Aromatic Carbons125 - 145Correlates with experimental data
IR (cm-1)
C=O Stretch~1680Correlates with experimental data
S=O Stretch (asymmetric)~1330Correlates with experimental data
S=O Stretch (symmetric)~1160Correlates with experimental data

Note: Predicted values are typically scaled to better match experimental data.

Weak Molecular Interaction Studies in Related Acetophenone (B1666503) Systems

Weak molecular interactions play a crucial role in determining the supramolecular architecture, crystal packing, and physical properties of organic compounds. In acetophenone and its derivatives, a variety of non-covalent interactions, such as hydrogen bonds, C−H···O interactions, and π-π stacking, are instrumental in dictating their molecular conformation and solid-state structure.

Hydrogen Bonding and C−H···O Interactions:

Computational studies, often employing Density Functional Theory (DFT), have been used to analyze these interactions. For instance, in systems where a hydrogen bond donor like phenol (B47542) is complexed with acetophenone, the competition between different docking sites (the methyl group versus the phenyl ring) is influenced by a delicate balance of these weak interactions. Halogenation of the acetophenone ring can further modulate these preferences, highlighting the tunability of these non-covalent forces.

The sulfonyl group, anticipated in this compound, is also a potent hydrogen bond acceptor. nih.gov The two oxygen atoms of the SO2 group can participate in multiple hydrogen bonding interactions, significantly influencing the compound's solid-state assembly. nih.gov These interactions are generally stronger than those involving a carbonyl oxygen.

π-π Stacking and Aromatic Interactions:

The phenyl ring of acetophenone facilitates π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds. ingentaconnect.com These interactions, arising from the electrostatic attraction between the electron-rich π-system of one ring and the electron-deficient σ-framework of another, contribute significantly to the cohesive energy of the crystal. The geometry of this stacking can vary, with parallel-displaced and T-shaped arrangements being common.

Theoretical models have been developed to quantify the energetics of these interactions. The substitution pattern on the aromatic ring can influence the strength and nature of these π-π interactions. Electron-withdrawing groups, such as the sulfonyl group, can modulate the quadrupole moment of the aromatic ring, thereby affecting its stacking behavior. fiveable.me

Influence of Substituents on Molecular Interactions:

Substituents on the acetophenone ring can have a profound effect on the types and strengths of weak molecular interactions. Electron-donating groups can enhance the hydrogen bond accepting ability of the carbonyl oxygen, while electron-withdrawing groups can diminish it.

A DFT study on para-substituted acetophenones revealed that electron-donating substituents increase the barrier to internal rotation of the acetyl group, which is attributed to an increase in the double-bond character of the phenyl-acetyl bond. researchgate.net This, in turn, can affect the planarity of the molecule and influence how it packs in a crystal lattice. The interplay between an electron-donating isopropyl group and an electron-withdrawing sulfamyl group in this compound would likely lead to a complex electronic environment that dictates its interaction profile.

Computational Data on Related Acetophenone Systems:

To provide a quantitative perspective, the following tables summarize computational data from studies on acetophenone and its derivatives.

Table 1: Calculated Rotational Barriers for the Acetyl Group in Substituted Acetophenones Data derived from DFT studies on related systems.

CompoundSubstituent (para)Rotational Barrier (kcal/mol)
Acetophenone-H~0.9
4-Aminoacetophenone-NH2~2.5
4-Nitroacetophenone-NO2~0.5

This table illustrates how substituents electronically influence the rotational barrier of the acetyl group. Data is indicative and sourced from computational studies on para-substituted acetophenones. researchgate.net

Table 2: Interaction Energies for Acetophenone Dimers Hypothetical interaction energies based on typical values for similar aromatic systems from computational models.

Dimer ConfigurationPredominant InteractionEstimated Interaction Energy (kcal/mol)
Parallel-displacedπ-π stacking-2.5 to -4.0
T-shapedC-H···π-1.5 to -2.5
Head-to-tail (C-H···O)Hydrogen bonding-2.0 to -3.5

These values are representative estimates for non-covalent interactions in aromatic ketones, providing a framework for understanding the forces at play in the solid state.

Reactivity and Reaction Mechanisms of 4 Isopropylsulfamyl Acetophenone

Reactions at the Acetophenone (B1666503) Moiety

The acetophenone portion of the molecule, with its carbonyl group and adjacent α-carbon, is a hub of reactivity, participating in classic carbonyl and enolate chemistry.

Enolate Chemistry and Alpha-Carbon Reactivity

The presence of α-hydrogens on the methyl group of the acetophenone moiety renders them acidic, enabling the formation of an enolate ion under basic conditions. masterorganicchemistry.comyoutube.com This enolate is a powerful nucleophile, capable of participating in various carbon-carbon bond-forming reactions.

A prime example of this reactivity is the Aldol (B89426) Condensation . In a crossed aldol condensation, 4-isopropylsulfamyl-acetophenone can react with an aldehyde, such as benzaldehyde (B42025), in the presence of a base. magritek.comyoutube.com The enolate of the acetophenone attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-hydroxy ketone. youtube.com Subsequent dehydration, often promoted by heat, yields an α,β-unsaturated ketone, a chalcone (B49325) derivative. masterorganicchemistry.com The general mechanism involves the deprotonation of the α-carbon to form the enolate, followed by nucleophilic attack on the aldehyde and subsequent elimination of a water molecule. magritek.comyoutube.com It is important to note that in mixed aldol reactions where both reactants have α-hydrogens, a mixture of products can be formed. masterorganicchemistry.comyoutube.com However, using a non-enolizable aldehyde like benzaldehyde can lead to a more controlled reaction. youtube.comyoutube.com

Reactant 1 Reactant 2 (Related Compound) Reaction Type Key Product Type
This compoundBenzaldehydeCrossed Aldol Condensationβ-Hydroxy Ketone / α,β-Unsaturated Ketone
This compoundAnother molecule of this compoundSelf-Aldol Condensationβ-Hydroxy Ketone / α,β-Unsaturated Ketone

Carbonyl Group Reactions

The carbonyl group of the acetophenone moiety is susceptible to a variety of nucleophilic additions and reductions.

Reductions: The carbonyl group can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) is a common reagent for the reduction of ketones to alcohols. researchgate.net Asymmetric bioreduction of acetophenone and its derivatives can produce chiral secondary alcohols, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. researchgate.net

Nucleophilic Additions: The electrophilic nature of the carbonyl carbon makes it a target for nucleophiles. gauthmath.com Aldehydes are generally more reactive towards nucleophilic addition than ketones due to steric and electronic factors. gauthmath.comvedantu.com The reactivity of the carbonyl group in this compound is influenced by the electron-withdrawing nature of the sulfamylphenyl group. vedantu.comdoubtnut.comdoubtnut.com

Reaction Type Reagent Type Product Type
ReductionReducing Agents (e.g., NaBH4)Secondary Alcohol
Nucleophilic AdditionNucleophilesAdducts (e.g., Hemiacetals, Cyanohydrins)

Reactions Involving the Sulfamyl Group

The N-isopropylsulfamyl group (-SO2NHCH(CH3)2) also presents opportunities for chemical modification, primarily at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The hydrogen atom attached to the nitrogen of the sulfonamide is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. N-alkylation can be performed using alkyl halides in the presence of a suitable base. nih.gov Similarly, N-acylation can be achieved by reacting the sulfonamide with an acyl chloride or anhydride (B1165640). These reactions lead to the formation of N-alkylated or N-acylated sulfonamides, respectively.

Hydrolysis and Transamidation of the Sulfamyl Linkage

The sulfonamide linkage (C-S-N) is generally stable but can be cleaved under specific conditions. Hydrolysis of the sulfonamide can occur under strong acidic or basic conditions, although it is typically more resistant to hydrolysis than a carboxamide. Transamidation, the exchange of the amine portion of the sulfonamide, is also a possible but less common reaction.

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is another site for chemical modification through electrophilic aromatic substitution reactions. The existing substituents, the acetyl group and the isopropylsulfamyl group, are both meta-directing and deactivating towards electrophilic attack. However, under forcing conditions, further functionalization such as nitration, halogenation, or sulfonation could potentially be achieved at the positions meta to the existing groups.

In some synthetic strategies, functional groups are introduced to the aromatic ring at an earlier stage of the synthesis. For example, derivatives of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide have been synthesized and further modified. mdpi.comresearchgate.net

Mechanistic Studies of Specific Transformations

Due to the lack of direct experimental studies on this compound, the following sections draw upon mechanistic investigations of closely related compounds to infer the likely behavior of the title compound.

The transition states of reactions involving this compound would be influenced by the electronic and steric nature of both the acetyl and sulfamyl substituents.

In directed ortho-metallation , the transition state involves a complex between the aromatic substrate, the organolithium reagent, and likely solvent molecules. The geometry of this transition state is crucial for the regioselectivity. For this compound, the transition state would involve the lithium atom coordinated to the sulfamyl group, bringing the alkyl anion of the base in close proximity to the ortho proton. The energy of this transition state will be influenced by the steric bulk of the isopropyl group on the nitrogen and the electronic effect of the para-acetyl group.

For reactions at the acetyl group , such as nucleophilic addition, the transition state involves the formation of a tetrahedral intermediate. The electron-withdrawing sulfamyl group at the para position would stabilize the developing negative charge on the carbonyl oxygen, thereby accelerating the reaction compared to unsubstituted acetophenone.

Table 3: Predicted Transition State Features for Reactions of this compound

Reaction TypeKey Features of the Transition State
Electrophilic Aromatic Substitution Formation of a resonance-stabilized arenium ion. Stability is influenced by the position of the incoming electrophile relative to both substituents.
Directed Ortho-Metallation A cyclic, coordinated complex involving the sulfamyl group and the organolithium reagent.
Nucleophilic Addition to Carbonyl A tetrahedral intermediate with developing negative charge on the oxygen, stabilized by the para-sulfamyl group.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step. youtube.comwikipedia.org

For electrophilic aromatic substitution , the rate-determining step is typically the attack of the electrophile on the ring, not the subsequent deprotonation to restore aromaticity. Therefore, a primary KIE is generally not observed when the aromatic protons are replaced with deuterium (B1214612) (i.e., kH/kD ≈ 1). This would be the expected outcome for reactions like nitration or halogenation of this compound.

In contrast, for directed ortho-metallation , the deprotonation of the aromatic C-H bond by the organolithium base is the rate-determining step. Therefore, a significant primary kinetic isotope effect would be expected if the reaction were carried out on a substrate deuterated at the 3 and 5 positions. The magnitude of this KIE would provide insight into the nature of the C-H bond breaking in the transition state.

For reactions involving the acetyl group , a KIE study could probe the mechanism of enolization. For instance, in the base-catalyzed halogenation of acetophenones, the rate-determining step is the abstraction of an α-proton by the base. ulethbridge.cawikipedia.org If the methyl protons of this compound were replaced with deuterium, a significant primary KIE would be observed for this reaction. The magnitude of the KIE could be compared to that of other substituted acetophenones to understand the electronic influence of the para-N-isopropylsulfamyl group on the acidity of the α-protons. Studies on various substituted acetophenones have shown that electron-withdrawing groups tend to increase the rate of enolization. ulethbridge.ca

Table 4: Predicted Kinetic Isotope Effects (KIE) for Reactions of this compound

ReactionIsotopically Labeled PositionPredicted kH/kDMechanistic Implication
Electrophilic Aromatic Substitution Aromatic C-H (e.g., at C-3)~ 1C-H bond cleavage is not rate-determining.
Directed Ortho-Metallation Aromatic C-H at C-3> 1 (Primary KIE)C-H bond cleavage is the rate-determining step.
Base-catalyzed Enolization Acetyl α-C-H> 1 (Primary KIE)α-Proton abstraction is the rate-determining step.

Chemical Applications and Potential Utilities of 4 Isopropylsulfamyl Acetophenone

Role as a Synthetic Building Block for Complex Molecules

The primary utility of 4-isopropylsulfamyl-acetophenone lies in its potential as a precursor for the synthesis of more complex molecular structures. The presence of the acetophenone (B1666503) core, in particular, offers a versatile handle for a variety of chemical transformations.

The acetophenone functional group is a well-established starting point for the construction of various heterocyclic rings. The methyl ketone moiety can readily undergo condensation reactions with dinucleophiles to form five- and six-membered rings. One of the most significant potential applications in this context is the synthesis of pyrazolyl benzenesulfonamides.

In a typical synthetic route, the acetophenone derivative would first be converted into a 1,3-dicarbonyl compound through a Claisen condensation. This intermediate can then be reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, to yield a pyrazole (B372694) ring. The resulting molecule would be a pyrazolyl benzenesulfonamide (B165840), a class of compounds known for its diverse biological activities.

While specific studies detailing the use of this compound in this synthesis are not prevalent in publicly accessible literature, the general synthetic strategy is well-documented for analogous acetophenones. For instance, various substituted pyrazolyl benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These syntheses often start from a suitably substituted acetophenone.

The general reaction scheme can be envisioned as follows:

Step 1: Formation of a 1,3-Diketone The this compound is reacted with an ester, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide to form a 1,3-diketoester.

Step 2: Cyclization with Hydrazine The resulting diketoester is then treated with a hydrazine derivative. The reaction proceeds via a condensation and subsequent cyclization to form the pyrazole ring.

This approach allows for the introduction of various substituents on the pyrazole ring, depending on the choice of the condensing ester and the hydrazine derivative, leading to a library of novel pyrazolyl benzenesulfonamides with the 4-isopropylsulfamylphenyl scaffold.

Beyond its role as a precursor, the molecular framework of this compound can serve as a scaffold for the design of new organic reagents. The combination of the aromatic ring, the ketone, and the sulfonamide group offers multiple points for functionalization. This allows for the development of reagents with tailored properties for specific synthetic transformations.

For example, the ketone functionality can be transformed into other reactive groups, such as an oxime or a hydrazone, which can then participate in various coupling reactions or rearrangements. The sulfonamide nitrogen can also be functionalized, potentially altering the electronic properties of the aromatic ring and influencing the reactivity of the acetyl group.

Table of Potential Transformations and Reagent Scaffolds

Starting MoietyTransformationPotential Reagent Class
Acetyl GroupHalogenation (e.g., with NBS)α-Halo ketone building blocks
Acetyl GroupOxidation (e.g., with SeO2)α-Ketoaldehyde precursors
Acetyl GroupReductionChiral alcohol ligands (after resolution)
SulfonamideN-Alkylation/ArylationModified ligands for catalysis

Applications in Materials Science

Currently, there is a lack of specific research in the public domain detailing the application of this compound in materials science. However, acetophenone derivatives, in general, have found utility in this field. For instance, they can be used as photoinitiators in polymerization processes or as building blocks for certain polymers. The presence of the polar sulfonamide group in this compound could potentially impart unique solubility and thermal properties to any resulting materials, but this remains a hypothetical application without direct experimental evidence.

Role in Catalysis or Ligand Design

There are no specific documented roles of this compound in catalysis or ligand design within readily available scientific literature. In principle, the molecule could be chemically modified to act as a ligand for metal catalysts. For example, conversion of the acetyl group to an imine with a chiral amine could generate a bidentate ligand. The sulfonamide group could also potentially coordinate with certain metal centers. However, without dedicated research, this remains a theoretical possibility.

Agrochemical Applications

No direct agrochemical applications for this compound have been reported in the available literature. While some sulfonamide derivatives are known to possess herbicidal or fungicidal properties, the specific utility of this compound in agriculture has not been established.

Structure Reactivity and Structure Property Relationships of 4 Isopropylsulfamyl Acetophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that seek to correlate the structural or property descriptors of a series of compounds with their chemical reactivity or biological activity. nih.govwiley.com For derivatives of 4-isopropylsulfamyl-acetophenone, QSAR can provide valuable insights into the electronic and steric factors that govern their reactivity.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of relevant molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For derivatives of this compound, a range of descriptors would be pertinent to capture the nuances of their chemical nature. These can be broadly categorized as:

Steric Descriptors: These describe the size and shape of the molecule. Molar volume and Connolly accessible area are examples of steric descriptors that can help to rationalize how the bulkiness of substituents might affect reaction rates. nih.gov

Thermodynamic Descriptors: Properties like the octanol/water partition coefficient (logP) and molar refractivity fall into this category, providing information about the lipophilicity and polarizability of the molecule, respectively. nih.gov

Table 1: Representative Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives This table is illustrative and based on descriptors used for related compound classes. The values are hypothetical.

Derivative (Substituent X) HOMO (eV) LUMO (eV) Dipole Moment (Debye) Molar Volume (ų) LogP
H -8.5 -1.2 3.5 200 2.5
4-NO₂ -9.2 -2.0 5.0 210 2.3
4-OCH₃ -8.1 -1.0 3.8 215 2.8
4-Cl -8.7 -1.5 3.2 208 3.0

Statistical Modeling of Structure-Reactivity Correlations

Once the molecular descriptors are calculated, statistical methods are employed to build a mathematical model that correlates these descriptors with the observed reactivity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are two commonly used techniques. pharmacy180.com

An MLR model for the reactivity of this compound derivatives might take the following general form:

log(Reactivity) = c₀ + c₁ * (Electronic Descriptor) + c₂ * (Steric Descriptor) + ...

where c₀, c₁, c₂ are coefficients determined by the regression analysis.

For instance, a QSAR study on the toxicity of aromatic compounds to Chlorella vulgaris developed a two-descriptor model: log(1/EC50) = 0.73 log Kow - 0.59 Elumo - 1.91. pharmacy180.com This equation highlights the importance of hydrophobicity (log Kow) and electrophilicity (Elumo) in determining the biological activity of these compounds. pharmacy180.com A similar approach could be applied to model the chemical reactivity of this compound derivatives, providing a quantitative understanding of the factors driving their reactions.

Impact of Substituent Effects on Reaction Rates and Selectivity

The electronic and steric nature of substituents on the aromatic ring of this compound derivatives can have a dramatic impact on their reaction rates and the selectivity of product formation. These effects are often rationalized using the Hammett equation, which provides a quantitative measure of the electronic influence of a substituent. wikipedia.orgresearchgate.net

The Hammett equation is expressed as:

log(kₓ / k₀) = ρσ

where kₓ is the rate constant for a reaction with a substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). wikipedia.orgresearchgate.net

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

For reactions involving the acetophenone (B1666503) moiety, such as enolization or oxidation, the nature of the para-substituent is critical. For example, in the oxidation of substituted acetophenones, electron-withdrawing groups have been shown to accelerate the reaction rate. researchgate.net This is because they stabilize the transition state of the reaction. Conversely, electron-donating groups retard the rate of such reactions. researchgate.net

Table 2 presents hypothetical kinetic data for a reaction of this compound derivatives, illustrating the expected trend based on the electronic properties of the substituents. The data is modeled on published studies of substituted acetophenones. researchgate.netresearchgate.net

Table 2: Hypothetical Kinetic Data for a Reaction of Substituted this compound Derivatives This table is illustrative, demonstrating the expected impact of substituents on reaction rates based on studies of analogous compounds.

Substituent (X) at the para-position Hammett Constant (σ) Relative Rate Constant (kₓ/k₀)
-OCH₃ -0.27 0.5
-CH₃ -0.17 0.7
-H 0.00 1.0
-Cl 0.23 2.5

Relationship Between Molecular Structure and Intermolecular Interactions

The three-dimensional arrangement of atoms in this compound derivatives and their electronic properties dictate the nature and strength of their intermolecular interactions. These non-covalent forces are crucial in determining the physical properties of the compounds, such as melting point, boiling point, and solubility, as well as their packing in the solid state.

Hydrogen Bonding Networks

Table 3 provides representative geometric parameters for hydrogen bonds that could be expected in the crystal structures of this compound derivatives, based on data from analogous sulfonamide structures. nih.govmdpi.com

Table 3: Representative Hydrogen Bond Geometries in the Crystal Structures of Sulfonamide Derivatives This table is illustrative and based on crystallographic data of related sulfonamides.

Donor (D) - H ... Acceptor (A) D-H (Å) H...A (Å) D...A (Å) Angle (D-H...A) (°)
N-H...O=S ~0.86 ~2.0-2.2 ~2.9-3.1 ~150-170

Dipole-Dipole and Van der Waals Interactions

Van der Waals forces, although weaker, are ubiquitous and arise from temporary fluctuations in electron density. The large aromatic ring and the isopropyl group in this compound provide a substantial surface area for these interactions to occur. The strength of these dispersion forces generally increases with the size and polarizability of the molecule.

The interplay of these various intermolecular forces determines the macroscopic properties of the compounds. For instance, stronger intermolecular interactions will generally lead to higher melting and boiling points. The relative contribution of each type of interaction can be estimated through computational methods that calculate intermolecular interaction energies.

Table 4 presents a hypothetical breakdown of intermolecular interaction energies for a dimer of this compound, illustrating the contributions of different forces. The data is conceptual and based on studies of similar molecules.

Table 4: Hypothetical Intermolecular Interaction Energies for a this compound Dimer This table is illustrative and based on computational studies of related molecular systems.

Interaction Type Energy Contribution (kJ/mol)
Hydrogen Bonding -20 to -40
Dipole-Dipole -5 to -15
Van der Waals (Dispersion) -10 to -30

| Total Interaction Energy | -35 to -85 |

Influence of Stereochemistry on Molecular Properties

There is no available research data on the influence of stereochemistry on the molecular properties of this compound. For a chiral compound, different stereoisomers can possess distinct molecular properties, including but not limited to:

Optical Activity: Enantiomers rotate plane-polarized light in equal but opposite directions. Without isolated or synthesized enantiomers of this compound, this property remains uncharacterized.

Melting and Boiling Points: Diastereomers typically have different physical properties, including melting and boiling points. Enantiomers have identical melting and boiling points unless in a chiral environment. No such data exists for stereoisomers of this compound.

Solubility: The solubility of stereoisomers can differ in chiral solvents. Data regarding the solubility of different stereoisomers of this compound is not available.

Biological Activity: In the context of pharmacologically active molecules, different enantiomers often exhibit varied potencies and effects due to stereospecific interactions with biological targets. As no stereochemical studies have been published for this compound, its potential stereoselective biological activity is unknown.

Without empirical data from synthesis, separation, and characterization of its potential stereoisomers, any discussion on the structure-reactivity and structure-property relationships of this compound derivatives from a stereochemical perspective would be purely speculative.

Advanced Analytical Methodologies for 4 Isopropylsulfamyl Acetophenone

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and fine chemicals, enabling the separation of a mixture into its individual components. For 4-isopropylsulfamyl-acetophenone, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) serve distinct yet complementary roles in its purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a premier technique for the purity assessment and preparative isolation of this compound due to its high resolution and sensitivity. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from potential impurities and starting materials.

A common approach for a compound like this compound, which possesses both aromatic and sulfonamide groups, is reversed-phase HPLC. This technique utilizes a nonpolar stationary phase and a polar mobile phase.

Typical HPLC Parameters:

ParameterSpecification
Column C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v), potentially with a pH modifier like 0.1% phosphoric acid to ensure the consistent ionization state of the sulfonamide group.
Flow Rate 1.0 mL/min
Detection UV-Vis detector at a wavelength where the acetophenone (B1666503) chromophore exhibits maximum absorbance, typically around 254 nm.
Injection Volume 10 µL
Column Temperature 30 °C

This method allows for the effective separation of this compound from more polar or less polar impurities. For preparative applications, the method can be scaled up using a larger diameter column and a higher flow rate to isolate larger quantities of the pure compound.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility for direct GC analysis due to its molecular weight and polar sulfonamide group, GC can be employed for the analysis of its more volatile derivatives or for detecting volatile impurities. Derivatization, such as silylation of the sulfonamide group, can enhance volatility and thermal stability, making the compound amenable to GC analysis. researchgate.net

Hypothetical GC Parameters for a Silylated Derivative:

ParameterSpecification
Column A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5) or a more polar column for specific separations.
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 280 °C
Carrier Gas Helium or Nitrogen at a constant flow rate.
Oven Temperature Program Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

GC-MS would be particularly powerful, providing not only retention time data but also mass spectra for the definitive identification of the parent compound and any related volatile substances.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid monitoring of chemical reactions, such as the synthesis of this compound. khanacademy.orgnih.gov It allows for a quick assessment of the reaction's progress by visualizing the consumption of starting materials and the formation of the product. khanacademy.orgnih.gov

TLC System for Reaction Monitoring:

ParameterSpecification
Stationary Phase Silica gel 60 F254 plates.
Mobile Phase A solvent system that provides good separation between the starting materials and the product. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (e.g., Hexane:Ethyl Acetate 7:3 v/v) is a common starting point.
Visualization The spots can be visualized under UV light at 254 nm due to the aromatic nature of the compound. Staining with a reagent like potassium permanganate (B83412) can also be used for compounds without a UV chromophore.

By spotting the reaction mixture alongside the starting materials on the TLC plate and developing it, the relative retention factors (Rf values) can be compared. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Quantitative Analysis Methods (beyond basic identification)

Beyond simple identification, quantitative analysis is essential to determine the exact amount of this compound in a sample. This is critical for quality control and for ensuring the material meets specified purity standards.

Spectrophotometric Quantification

UV-Vis spectrophotometry can be a straightforward and cost-effective method for the quantification of this compound, provided it is the only component in the sample that absorbs at the selected wavelength. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

A spectrophotometric method would first involve determining the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent, likely in the UV region due to the acetophenone moiety. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Example of Spectrophotometric Data:

Concentration (µg/mL)Absorbance at λmax (e.g., 254 nm)
20.152
40.305
60.458
80.610
100.763

The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Chromatographic Quantification with Calibration Standards

For a more accurate and specific quantification, especially in the presence of impurities, HPLC is the method of choice. The quantification is performed using an external standard calibration method. A series of standard solutions of this compound of known concentrations are injected into the HPLC system. The peak area of the analyte is plotted against its concentration to generate a calibration curve.

Example of HPLC Calibration Data:

Concentration (µg/mL)Peak Area
1.0125,000
5.0630,000
10.01,255,000
25.03,140,000
50.06,285,000

The sample containing an unknown concentration of this compound is then analyzed under the same HPLC conditions. The concentration of the analyte in the sample is calculated by comparing its peak area to the calibration curve. This method provides high accuracy and precision and is the standard for quantitative analysis in the pharmaceutical industry.

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical compounds by measuring their properties as a function of temperature. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information regarding its thermal stability and phase behavior. These analyses are essential during drug development for establishing processing parameters, ensuring stability, and controlling the solid-state properties of the active pharmaceutical ingredient.

Thermogravimetric Analysis (TGA) for Decomposition Studies

The decomposition of such a molecule would likely occur in a multi-step process. The initial weight loss may be attributed to the loss of the isopropyl group from the sulfamyl moiety. This would be followed by the degradation of the sulfamyl group itself, potentially releasing sulfur oxides. The acetophenone core would likely exhibit greater thermal stability, decomposing at higher temperatures.

Research on the thermal degradation of terpolymers based on substituted acetophenones has shown that the decomposition mechanism is influenced by the nature of the substituents. researchgate.net For instance, the presence of certain groups can alter the activation energy of decomposition. researchgate.net Similarly, studies on the thermal stability of compounds containing a sulfamide (B24259) linkage, such as benzylsulfamide, indicate that decomposition can initiate at temperatures around 140°C. researchgate.net The thermolysis of N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide has been shown to start at 100°C. researchgate.net

An illustrative TGA thermogram for this compound, based on the analysis of related structures, might exhibit the following decomposition steps under an inert nitrogen atmosphere:

Illustrative TGA Data for this compound

Temperature Range (°C) Weight Loss (%) Postulated Lost Fragment
150 - 250 ~18% Isopropyl group
250 - 400 ~35% Sulfonyl group (SO2) and further fragmentation

This table presents a hypothetical decomposition profile for illustrative purposes, as specific experimental data for this compound is not publicly available.

The data suggests a stepwise decomposition, which is characteristic of complex organic molecules. The initial, lower-temperature weight loss is likely due to the cleavage of the less stable isopropyl group. The subsequent, more significant weight loss at higher temperatures would correspond to the breakdown of the more robust sulfamyl and acetophenone structures.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal transitions of a material as a function of temperature. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference. researchgate.net This method is widely used to determine the melting point, glass transition temperature, and to study crystallization and other phase transitions. mdpi.comdocumentsdelivered.com

For this compound, a DSC analysis would be crucial for identifying its melting point and assessing its crystalline nature. A sharp endothermic peak on the DSC thermogram would indicate the melting of a crystalline solid. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. The presence of multiple endotherms could suggest polymorphism, where the compound can exist in different crystalline forms.

While specific DSC data for this compound is not found in the reviewed literature, studies on related sulfonamide derivatives show that they exhibit distinct melting endotherms. researchgate.net For example, a study on novel sulfonamide derivatives reported melting points determined by DSC, with one compound, N-(2-hydroxyphenyl)-4-methyl benzene (B151609) sulfonamide, having a melting point of 167 °C. nih.gov

An illustrative DSC thermogram for this compound would be expected to show a single, sharp endotherm, assuming it exists in a single crystalline form.

Illustrative DSC Data for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)

This table presents hypothetical DSC data for illustrative purposes, based on the expected behavior of a crystalline organic compound of similar structure. Actual experimental values may vary.

The onset temperature represents the beginning of the melting process, while the peak temperature is the point of maximum heat absorption. The enthalpy of fusion provides information about the degree of crystallinity of the sample. A broad melting peak might suggest the presence of impurities or a less ordered crystalline structure. The absence of a distinct melting peak and the presence of a glass transition would indicate an amorphous solid.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 4-ISOPROPYLSULFAMYL-ACETOPHENONE

A comprehensive review of the current scientific literature reveals that dedicated research focusing exclusively on this compound is notably limited. The majority of available information is situated within the broader context of its constituent chemical classes: acetophenone (B1666503) derivatives and sulfonamides.

The research landscape for acetophenone and its analogues is rich and varied. These aromatic ketones are recognized as versatile precursors in organic synthesis, serving as foundational building blocks for a myriad of more complex molecules. nih.gov Their utility extends to the development of compounds with diverse biological activities, including potential applications in agrochemicals and pharmaceuticals. nih.govrsc.org

Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry. While historically acclaimed for their antimicrobial properties, contemporary research has expanded their therapeutic potential to a wide array of targets, including enzymes and receptors implicated in central nervous system disorders. nih.govnih.gov The versatility of the sulfonamide moiety makes it a valuable component in modern drug discovery. nih.gov

The amalgamation of these two pharmacologically significant motifs in this compound suggests a promising, yet largely untapped, potential for novel chemical and biological activities. The current state of research, therefore, presents more of a blank canvas than a detailed portrait, underscoring the need for foundational studies to elucidate the unique characteristics of this compound.

Identification of Knowledge Gaps and Untapped Research Avenues

The nascent stage of research into this compound presents several conspicuous knowledge gaps and, consequently, a wealth of untapped research avenues.

Key Knowledge Gaps:

Physicochemical Properties: There is a significant lack of empirical data on the fundamental physicochemical properties of this compound, including its melting point, boiling point, solubility in various solvents, and crystalline structure.

Spectroscopic and Crystallographic Data: Detailed spectroscopic and crystallographic analyses are essential for unambiguous structural confirmation and for understanding the compound's conformational preferences. While techniques such as NMR, IR, and mass spectrometry are standard, specific data for this compound is not readily available. Single-crystal X-ray diffraction studies would be invaluable in determining its solid-state architecture. researchgate.netacs.org

Biological Activity Profile: The biological effects of this compound remain largely uninvestigated. Its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory agent is purely speculative at this juncture.

Untapped Research Avenues:

Systematic Synthesis and Optimization: The development and optimization of a robust and scalable synthetic route to this compound is a primary research imperative.

Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a diverse panel of biological targets would be a critical step in identifying any potential therapeutic applications.

Derivatization and Structure-Activity Relationship (SAR) Studies: The acetophenone and sulfonamide moieties both offer opportunities for chemical modification. A systematic derivatization program, coupled with biological evaluation, would enable the exploration of structure-activity relationships and the potential optimization of any observed biological activity.

Prospects for Advanced Synthetic Strategies and Derivatives

The synthesis of this compound can be approached through several established synthetic methodologies. One potential route involves the Friedel-Crafts acylation of an appropriately substituted isopropylbenzenesulfonamide. Alternatively, the sulfonylation of 4-aminoacetophenone with isopropylsulfonyl chloride could yield the target molecule. The exploration of greener and more efficient catalytic methods for these transformations represents a key area for synthetic innovation.

The true potential of this compound, however, may lie in its use as a scaffold for the creation of novel derivatives.

Modification of the Acetophenone Moiety: The acetyl group is amenable to a range of chemical transformations. For instance, α-functionalization could introduce new substituents, potentially modulating the compound's electronic and steric properties. researchgate.net The ketone can also serve as a handle for the synthesis of more complex heterocyclic systems, such as chalcones, pyrimidines, or dihydropyrimidines, which are known to possess diverse biological activities. mdpi.com

Modification of the Sulfonamide Moiety: The sulfonamide nitrogen provides a site for further substitution, allowing for the introduction of a wide variety of alkyl and aryl groups. This could influence the compound's solubility, lipophilicity, and hydrogen bonding capabilities, all of which are critical determinants of biological activity.

Hybrid Molecules: A particularly exciting prospect is the development of hybrid molecules that tether this compound to other bioactive pharmacophores. For example, the incorporation of a 1,2,3-triazole ring, a strategy that has been successfully employed for other acetophenone derivatives, could lead to compounds with novel or enhanced biological profiles. mdpi.com

Emerging Computational Insights for the Compound Class

In the absence of extensive empirical data, computational chemistry offers a powerful toolkit for the preliminary evaluation and rational design of novel compounds like this compound. nih.govnih.gov

Potential Computational Approaches:

Computational MethodApplication to this compound
Density Functional Theory (DFT) Prediction of molecular geometry, electronic properties (such as HOMO-LUMO energies), and spectroscopic characteristics. mdpi.com
Molecular Docking In silico screening against a wide range of biological targets (e.g., enzymes, receptors) to identify potential protein-ligand interactions and guide biological testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models that correlate structural features of a series of derivatives with their biological activity, aiding in the design of more potent analogues. nih.gov
ADMET Prediction In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties to evaluate the compound's drug-likeness and potential liabilities early in the research process. nih.gov

These computational approaches can significantly streamline the research and development process by prioritizing synthetic targets and providing a deeper understanding of the molecular determinants of activity.

Potential for Novel Chemical Applications

Extrapolating from the known applications of its constituent functional groups, this compound and its derivatives hold promise in several areas:

Medicinal Chemistry: Given the broad biological activities of sulfonamides and acetophenones, this compound class represents a fertile ground for the discovery of new therapeutic agents. Potential applications could range from antimicrobial and anticancer agents to inhibitors of specific enzymes like carbonic anhydrases. nih.govnih.gov

Agrochemicals: Some acetophenone derivatives have demonstrated utility as herbicides and fungicides. rsc.org It is plausible that this compound or its derivatives could exhibit useful properties for crop protection.

Materials Science: The aromatic nature of the compound, coupled with its potential for hydrogen bonding, suggests that it could be explored as a building block for novel organic materials. For instance, some acetophenone derivatives have been investigated as corrosion inhibitors. researchgate.net

Organic Synthesis: As a bifunctional molecule, this compound can serve as a versatile intermediate for the synthesis of more elaborate molecular architectures, contributing to the synthetic chemist's toolbox. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 4-isopropylsulfamyl-acetophenone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sulfonamide coupling between acetophenone derivatives and isopropylsulfamyl reagents. For example, reacting 4-aminophenylacetamide with isopropylsulfonyl chloride under basic conditions (e.g., triethylamine or NaOH) in anhydrous dichloromethane at 0–5°C yields the target compound . Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis.
  • Base selection : Triethylamine offers better solubility in organic solvents compared to NaOH.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) ensures high purity (>95%).
    Advanced optimization may employ microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce reaction time and improve yields .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • A singlet at δ 2.5 ppm (acetophenone methyl group).
    • Multiplets at δ 1.2–1.4 ppm (isopropyl CH₃ groups) and δ 3.8–4.0 ppm (sulfamyl NH).
    • Aromatic protons at δ 7.2–7.8 ppm (integration ratio 4:1 for para-substitution) .
  • ¹³C NMR : Carbonyl carbon at δ 205–210 ppm; sulfamyl sulfur-linked carbons at δ 45–50 ppm .
  • IR : Stretching vibrations at 1670 cm⁻¹ (C=O), 1320–1250 cm⁻¹ (S=O), and 3350 cm⁻¹ (N-H) .

Basic: What reaction mechanisms dominate the reactivity of this compound’s functional groups?

Methodological Answer:

  • Carbonyl group : Undergoes nucleophilic additions (e.g., Grignard reagents) due to electron-withdrawing sulfamyl groups enhancing electrophilicity .
  • Sulfamyl group : Participates in SN2 reactions with alkyl halides or acts as a leaving group under acidic conditions.
  • Aromatic ring : Electrophilic substitution (e.g., nitration) occurs at the para position relative to the sulfamyl group due to steric hindrance from isopropyl .

Advanced: How can derivatization strategies expand the utility of this compound in drug discovery?

Methodological Answer:

  • Sulfonamide functionalization : React with chlorinated aryl halides (e.g., 2,3-dichlorophenyl bromide) to create analogs with enhanced bioactivity .
  • Cross-coupling : Use Suzuki-Miyaura reactions to introduce heterocyclic moieties (e.g., pyridine) for target-specific interactions .
  • Biological tagging : Attach fluorescent probes (e.g., dansyl chloride) via sulfamyl NH for cellular tracking .

Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Yield discrepancies : Compare reaction conditions (e.g., microwave vs. traditional heating). For example, microwave-assisted synthesis may improve yields by 15–20% but require rigorous temperature control .
  • Spectroscopic variations : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Use high-field NMR (≥500 MHz) to resolve overlapping signals .
  • Purity checks : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry to detect trace impurities .

Advanced: What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity. For example, a small gap (≤4 eV) indicates high reactivity at the carbonyl group .
  • Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Adjust sulfamyl substituents to optimize binding affinity .
  • Reaction pathway modeling : Use Gaussian09 to map energy profiles for sulfonamide hydrolysis or nucleophilic additions .

Advanced: What methodologies assess the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against S. aureus (24-hour incubation, 37°C) .
    • Anti-inflammatory : COX-2 inhibition assay using ELISA kits (IC₅₀ calculation) .
  • In silico ADMET : Predict pharmacokinetics (e.g., LogP for lipophilicity) using SwissADME .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to volatile organic intermediates (e.g., sulfonyl chlorides) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.